molecular formula C14H22BrFOSi B15331313 (R)-[2-Bromo-1-(4-fluorophenyl)ethoxy](tert-butyl)dimethylsilane

(R)-[2-Bromo-1-(4-fluorophenyl)ethoxy](tert-butyl)dimethylsilane

Cat. No.: B15331313
M. Wt: 333.31 g/mol
InChI Key: YYDGJQSHYXSZOD-UHFFFAOYSA-N
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Description

®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a bromine atom, a fluorophenyl group, and a tert-butyl-dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane typically involves the reaction of ®-2-bromo-1-(4-fluorophenyl)ethanol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

(R)-2-Bromo-1-(4-fluorophenyl)ethanol+tert-butyl-dimethylsilyl chloridetriethylamine(R)-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane\text{(R)-2-Bromo-1-(4-fluorophenyl)ethanol} + \text{tert-butyl-dimethylsilyl chloride} \xrightarrow{\text{triethylamine}} \text{(R)-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane} (R)-2-Bromo-1-(4-fluorophenyl)ethanol+tert-butyl-dimethylsilyl chloridetriethylamine​(R)-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the silyl group provides steric protection and enhances the stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Bromo-1-(4-chlorophenyl)ethoxydimethylsilane
  • ®-2-Bromo-1-(4-methylphenyl)ethoxydimethylsilane
  • ®-2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane

Uniqueness

®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s behavior in chemical reactions, making it a valuable intermediate in the synthesis of fluorinated organic molecules.

Properties

Molecular Formula

C14H22BrFOSi

Molecular Weight

333.31 g/mol

IUPAC Name

[2-bromo-1-(4-fluorophenyl)ethoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C14H22BrFOSi/c1-14(2,3)18(4,5)17-13(10-15)11-6-8-12(16)9-7-11/h6-9,13H,10H2,1-5H3

InChI Key

YYDGJQSHYXSZOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CBr)C1=CC=C(C=C1)F

Origin of Product

United States

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